

Synonyms for methyl 2-furoate (e.g., methyl pyromucate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-furoate

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Methyl 2-Furoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-furoate, a versatile organic compound, holds significant interest within the scientific community, particularly for researchers in chemistry and drug discovery. This technical guide provides an in-depth overview of **methyl 2-furoate**, encompassing its fundamental properties, synthesis protocols, and its role as a precursor in the development of pharmacologically active molecules. This document consolidates key data into structured tables for ease of reference and comparison, details experimental methodologies, and visualizes relevant biological pathways and synthetic workflows to support advanced research and development activities.

Chemical Identity and Synonyms

Methyl 2-furoate is systematically known as methyl furan-2-carboxylate. Due to its historical and common usage in various industries, it is recognized by a multitude of synonyms. This extensive list is crucial for comprehensive literature and database searches.

A comprehensive list of synonyms for **methyl 2-furoate** is provided below:

Common Synonyms	Systematic & Other Names
Methyl pyromucate	2-Furancarboxylic acid, methyl ester
Methyl furan-2-carboxylate	2-Furoic acid, methyl ester
Furan-2-carboxylic acid methyl ester	Pyromucic acid methyl ester
2-(Methoxycarbonyl)furan	Methyl 2-furylcarboxylate
FEMA No. 2703	NSC 35551

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **methyl 2-furoate** is essential for its application in experimental settings. The following tables summarize key quantitative data for this compound.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2.1: Physicochemical Properties of **Methyl 2-Furoate**

Property	Value	Reference
Molecular Formula	C ₆ H ₆ O ₃	[1] [4] [5]
Molecular Weight	126.11 g/mol	[1] [2] [4] [5]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	181-182 °C at 760 mmHg	[1]
Density	1.179 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.487	[5]
Flash Point	73 °C (closed cup)	[3]
Solubility	Insoluble in water; soluble in organic solvents	[1]

Table 2.2: Spectroscopic Data for **Methyl 2-Furoate**

Technique	Key Data	Reference
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.60 (dd, J=1.8, 0.8 Hz, 1H), 7.19 (dd, J=3.6, 0.8 Hz, 1H), 6.52 (dd, J=3.6, 1.8 Hz, 1H), 3.90 (s, 3H)	[1]
¹³ C NMR (CDCl ₃ , 25.16 MHz)	δ (ppm): 159.16, 146.46, 144.77, 117.98, 111.93, 51.84	[1]
Mass Spectrometry (GC-MS)	m/z: 126 (M+), 95, 39	[1][6]
Infrared (FT-IR)	Major peaks (cm ⁻¹): ~1720 (C=O stretch), ~1580, ~1470, ~1390 (aromatic C=C stretch), ~1220, ~1100 (C-O stretch)	[1][7][8]

Experimental Protocols

The synthesis of **methyl 2-furoate** can be achieved through several established methods. Below are detailed experimental protocols for two common synthetic routes.

Synthesis of Methyl 2-Furoate from 2-Furoic Acid (Fischer Esterification)

This classic method involves the acid-catalyzed esterification of 2-furoic acid with methanol.

Materials:

- 2-Furoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric acid (H₂SO₄) or Hydrogen chloride (HCl) gas
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, dissolve 2-furoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid or bubble hydrogen chloride gas through the solution.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude **methyl 2-furoate**.
- Purify the crude product by distillation under reduced pressure to yield pure **methyl 2-furoate**.

Synthesis of Methyl 2-Furoate from Furfural (Oxidative Esterification)

This method provides a route from the readily available biomass-derived platform chemical, furfural.^[9]^[10]

Materials:

- Furfural
- Methanol
- Gold-based heterogeneous catalyst (e.g., Au/ZrO₂) or other suitable oxidation catalysts^[9]
- Oxygen (O₂) gas
- High-pressure reactor
- Filtration apparatus

Procedure:

- In a high-pressure reactor, combine furfural, methanol, and the heterogeneous catalyst.
- Pressurize the reactor with oxygen to the desired pressure.
- Heat the mixture to the specified reaction temperature and stir for the designated time. Monitor the reaction progress by Gas Chromatography (GC).
- After the reaction is complete, cool the reactor to room temperature and vent the excess oxygen.
- Filter the reaction mixture to remove the solid catalyst.
- The filtrate contains the product, **methyl 2-furoate**, which can be purified by distillation.

Applications in Drug Discovery and Development

Methyl 2-furoate serves as a valuable scaffold and starting material in the synthesis of a variety of biologically active compounds. The furan nucleus is a common motif in many natural products and synthetic drugs.^{[11][12][13]} Derivatives of furan have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.^{[11][12][13][14]}

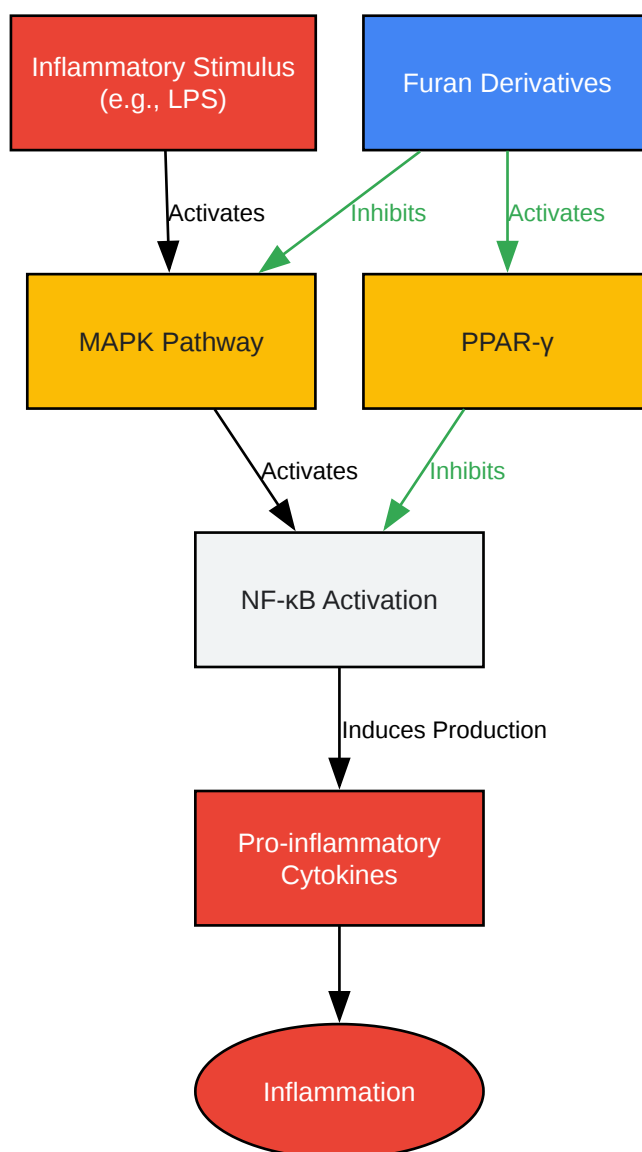
Methyl 2-furoate can be chemically modified at various positions on the furan ring or at the ester group to generate libraries of novel compounds for biological screening.^{[15][16][17]} For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The furan ring itself can undergo electrophilic substitution reactions, allowing for the introduction of diverse functional groups.

Signaling Pathways and Biological Activity of Furan Derivatives

While specific signaling pathways for **methyl 2-furoate** are not extensively documented, furan derivatives, in general, have been shown to modulate key inflammatory signaling pathways.^{[11][18][19]} Notably, their anti-inflammatory effects are, in some cases, attributed to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways.^{[11][18][19]}

The MAPK pathway is a critical regulator of cellular processes, including inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of inflammation and metabolism. Its activation can lead to the suppression of inflammatory responses.

Below is a diagram illustrating the potential mechanism of anti-inflammatory action for furan derivatives.

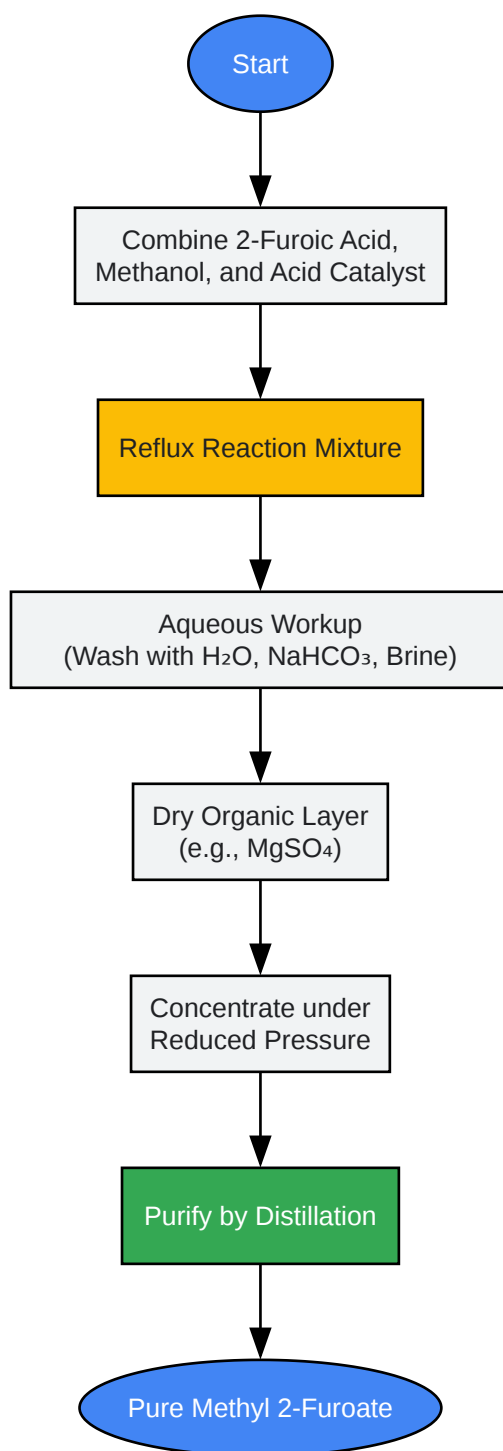


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Caption: Putative anti-inflammatory mechanism of furan derivatives.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical experimental workflow for the synthesis and purification of **methyl 2-furoate** via Fischer esterification.



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Caption: Synthesis and purification workflow for **methyl 2-furoate**.

Conclusion

Methyl 2-furoate is a compound of considerable utility, serving as a key building block in organic synthesis and holding potential for the development of new therapeutic agents. This technical guide has provided a consolidated resource for researchers, offering a comprehensive list of its synonyms, detailed physicochemical and spectroscopic data, and robust experimental protocols. The exploration of the biological activities of furan derivatives and their potential mechanisms of action highlights promising avenues for future research in drug discovery. The provided visualizations of a putative signaling pathway and a standard synthesis workflow are intended to aid in the conceptualization and execution of new research endeavors in this field.

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- To cite this document: BenchChem. [Synonyms for methyl 2-furoate (e.g., methyl pyromucate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042507#synonyms-for-methyl-2-furoate-e-g-methyl-pyromucate]

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